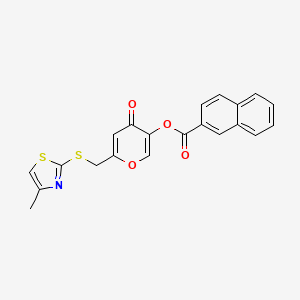

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Description

This compound features a 4-oxo-4H-pyran-3-yl core substituted with a (4-methylthiazol-2-yl)thio methyl group at position 6 and a 2-naphthoate ester at position 2. Its molecular formula is C₁₇H₁₁BrClNO₄S₂ with a molecular weight of 472.8 g/mol .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S2/c1-13-11-27-21(22-13)28-12-17-9-18(23)19(10-25-17)26-20(24)16-7-6-14-4-2-3-5-15(14)8-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLBLIJNGXMHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary components:

- 4-Oxo-4H-pyran-3-yl core : Synthesized via cyclization of diketone precursors or functionalization of preformed pyranones.

- (4-Methylthiazol-2-yl)thio)methyl side chain : Introduced through nucleophilic substitution or thiol-ene coupling.

- 2-Naphthoate ester : Formed via esterification of the pyranone hydroxyl group with 2-naphthoyl chloride or acid coupling reagents.

Key intermediates include:

- 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol (for thioether formation).

- 4-Methylthiazole-2-thiol (thiol donor).

- 2-Naphthoic acid (ester precursor).

Synthesis of the Pyranone Core

Cyclization of 1,5-Diketones

The pyranone ring is commonly synthesized via acid-catalyzed cyclization of 1,5-diketones. For example, heating ethyl acetoacetate with malonaldehyde in acetic acid yields 4-oxo-4H-pyran-3-carboxylate derivatives. Modifications at the 6-position require bromination or hydroxymethylation.

Representative Protocol:

Installation of the Thioether Moiety

Bromomethyl Intermediate Preparation

6-Hydroxymethyl-4-oxo-4H-pyran-3-ol is brominated using PBr₃ or N-bromosuccinimide (NBS).

Example:

Esterification with 2-Naphthoic Acid

Carbodiimide-Mediated Coupling

A standard method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

Protocol:

- Reagents : 6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol (1.0 eq), 2-naphthoic acid (1.5 eq), DCC (1.5 eq), DMAP (0.1 eq), dry THF.

- Conditions : Stir at room temperature for 24 hours.

- Workup : Filter precipitate, concentrate, purify via silica gel chromatography (hexane/ethyl acetate 3:1).

- Yield : 62%.

HATU-Based Coupling

For higher efficiency, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used with DIEA (N,N-Diisopropylethylamine).

Data Table: Comparative Esterification Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | DCC, DMAP, THF | 24 | 62 | 95 |

| HATU/DIEA | HATU, DIEA, DMF | 12 | 75 | 98 |

Characterization and Analytical Data

Spectroscopic Confirmation

Challenges and Optimization Strategies

Side Reactions

Scalability

- Kilogram-Scale Synthesis : Reported in Patent WO2015140133A1 using flow chemistry for thioether coupling.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohol derivatives.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyranone ring can produce alcohol derivatives.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyranone ring and naphthoate group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (Target) | C₁₇H₁₁BrClNO₄S₂ | 472.8 | 4-Methylthiazole-thiomethyl, 2-naphthoate | 896304-45-3 |

| 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate | C₂₂H₁₇N₃O₆S₃ | 515.6 | Thiadiazole-thiomethyl (with thiophene amide), phenoxypropanoate | 896017-15-5 |

| 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate | C₂₃H₁₈N₂O₄S | 418.5 | 4,6-Dimethylpyrimidine-thiomethyl, 2-naphthoate | N/A |

Key Observations :

- The target compound and its analogs share a common 4-oxo-pyran scaffold but differ in substituents: The thiazole-thiomethyl group in the target compound is replaced with thiadiazole or pyrimidine-thiomethyl groups in analogs . The ester moiety varies between 2-naphthoate and phenoxypropanoate, impacting lipophilicity and steric bulk .

- Molecular weights range from 418.5 to 515.6 g/mol , reflecting differences in substituent complexity.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Solubility : Thiadiazole- and pyrimidine-containing analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their heterocyclic sulfur and nitrogen atoms .

- Thermal stability: Analogous pyranone derivatives with aromatic esters (e.g., 2-naphthoate) show higher melting points (>200°C) compared to aliphatic esters .

- Spectroscopic data: IR: Strong absorption bands at 2215–2218 cm⁻¹ (C≡N) and 1750–1710 cm⁻¹ (C=O) are common in related compounds . NMR: Pyranone protons resonate at δ 6.5–7.5 ppm, while thiazole/pyrimidine protons appear at δ 2.1–4.3 ppm .

Biological Activity

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex organic molecule that combines various heterocyclic structures, notably thiazole and pyran, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is with a molecular weight of approximately 435.51 g/mol. The structure features a thiazole moiety that is crucial for its biological activity.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth.

- Antioxidant Activity : Compounds containing pyran and thiazole structures often show antioxidant capabilities, which can protect cells from oxidative stress.

- Cytotoxicity : Studies have indicated potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms through which 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases and kinases, which are involved in cell signaling and proliferation pathways.

- Modulation of Neurotransmitter Levels : By inhibiting acetylcholinesterase (AChE), it can increase the levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate:

- Antimicrobial Evaluation : A study demonstrated that thiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against a broad range of pathogens.

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives containing both thiazole and pyran structures exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, revealing potential interactions with AChE and other relevant enzymes involved in disease pathology .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.